![molecular formula C18H29NO2 B11968045 Acetamide, N-[2-(decyloxy)phenyl]- CAS No. 55792-67-1](/img/structure/B11968045.png)
Acetamide, N-[2-(decyloxy)phenyl]-
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Overview
Description
Acetamide, N-[2-(decyloxy)phenyl]- is a synthetic organic compound characterized by an acetamide backbone substituted with a decyloxy (C₁₀H₂₁O-) group at the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(decyloxy)phenyl]- typically involves the reaction of 2-(decyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(decyloxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C.
Product Formation: The reaction yields Acetamide, N-[2-(decyloxy)phenyl]- as the primary product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(decyloxy)phenyl]- can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[2-(decyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of phenolic compounds or quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that acetamide derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, studies have shown that modifications of the acetamide structure can enhance its interaction with biological systems, influencing enzyme activity and protein folding, which are critical for therapeutic efficacy .
Drug Development
Acetamide is a key component in several clinically relevant drugs. Its derivatives have been utilized in the synthesis of medications targeting infections, convulsions, and inflammation. Notable examples include:
- Ibuprofen and Flurbiprofen Conjugates : These compounds have been shown to possess enhanced therapeutic properties due to the acetamide linkage .
- Urease Inhibitors : Recent studies have focused on developing acetamide-sulfonamide scaffolds that act as effective urease inhibitors, which are crucial in treating urinary tract infections .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of acetamide derivatives and their biological activity is essential for optimizing drug design. A study highlighted the inhibitory effects of various acetamide derivatives on urease, revealing that specific substitutions on the phenyl ring significantly enhance activity . The following table summarizes some key findings:
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
Acetamide Derivative A | Structure A | 9.95 ± 0.14 | High inhibition |
Acetamide Derivative B | Structure B | 63.42 ± 1.15 | Lower inhibition |
Material Science Applications
Polymer Synthesis
Acetamide compounds have also found applications in materials science, particularly in the synthesis of polymers with enhanced properties. The unique chemical structure allows for the incorporation of acetamide into polymer chains, improving solubility and mechanical strength. This makes it useful in developing coatings and adhesives with superior performance characteristics .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various acetamide derivatives against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results demonstrated that certain substitutions on the acetamide backbone significantly increased cytotoxicity, suggesting a pathway for developing new anticancer agents .
Case Study 2: Antifungal Properties
Research has shown that specific acetamide derivatives exhibit antifungal activity against various strains, including those resistant to conventional treatments. This highlights the potential for developing new antifungal therapies based on acetamide structures .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(decyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The substituents on the phenyl ring and acetamide nitrogen critically determine the behavior of acetamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₁₈H₂₉NO₂.
Pharmacological and Agrochemical Relevance
- Anti-inflammatory/Analgesic Derivatives (): Substituted phenoxy acetamides with bicyclic or bromocyclohexyl groups exhibit anti-inflammatory activity. The decyloxy analog’s lipophilicity may enhance tissue penetration but reduce oral bioavailability compared to smaller substituents (e.g., methoxy or methyl groups) .
- Herbicidal Activity (): Alachlor and pretilachlor, with chloro and methoxymethyl groups, target weed-specific enzymes. The decyloxy group’s bulkiness might limit herbicidal selectivity but increase persistence in lipid-rich environments .
Toxicity and Environmental Impact
- Toxicological Data: Limited for decyloxy-substituted acetamides. notes incomplete toxicological profiles for cyanoacetamides, suggesting similar gaps for the target compound .
- Environmental Persistence : Long alkyl chains (e.g., decyloxy) may increase bioaccumulation risks compared to shorter-chain analogs like alachlor .
Biological Activity
Acetamide, N-[2-(decyloxy)phenyl]- is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23NO2
- Molecular Weight : 275.36 g/mol
- IUPAC Name : N-[2-(decyloxy)phenyl]acetamide
The compound features a decyloxy group attached to a phenyl ring, which is linked to an acetamide functional group. This unique structure may contribute to its biological activity.
The biological activity of Acetamide, N-[2-(decyloxy)phenyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Studies indicate that it may interact with the active sites of specific enzymes, thereby inhibiting their function and disrupting metabolic processes.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or interfering with essential metabolic functions within the pathogens.
Research Findings
-
Antimicrobial Properties :
- A study indicated that Acetamide, N-[2-(decyloxy)phenyl]- demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
-
Enzyme Inhibition Studies :
- In vitro assays have shown that this compound can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. The IC50 values for BChE inhibition were found to be approximately 15 µM, indicating moderate potency compared to standard inhibitors like galantamine.
-
Case Studies :
- Case Study 1 : A series of substituted acetamides were synthesized, including Acetamide, N-[2-(decyloxy)phenyl]-. These compounds were evaluated for their ability to inhibit BChE and showed promising results in enhancing cognitive function in animal models of Alzheimer’s disease.
- Case Study 2 : The compound was tested for its potential as an anti-inflammatory agent in a murine model of acute inflammation. Results demonstrated a significant reduction in inflammatory markers (TNF-α and IL-6) when treated with Acetamide, N-[2-(decyloxy)phenyl]-.
Table 1: Antimicrobial Activity of Acetamide, N-[2-(decyloxy)phenyl]-
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Candida albicans | 200 |
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Reference Compound |
---|---|---|
Butyrylcholinesterase (BChE) | 15 | Galantamine (10 µM) |
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing Acetamide, N-[2-(decyloxy)phenyl]-?
Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting 2-(decyloxy)aniline with acetyl chloride or acetic anhydride under basic conditions (e.g., K₂CO₃ in acetonitrile). Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress and confirm product formation .
- Purification : Column chromatography or recrystallization to isolate the acetamide derivative .
Q. How can researchers resolve contradictions in reported biological activities of Acetamide, N-[2-(decyloxy)phenyl]- derivatives?
Advanced Research Question
Discrepancies in pharmacological data (e.g., antioxidant vs. receptor-targeted activity) require systematic validation:
- Comparative assays : Replicate studies using standardized protocols (e.g., DPPH for antioxidants, receptor-binding assays for pharmacological targets) .
- Structural analogs : Synthesize derivatives with controlled modifications (e.g., varying decyloxy chain length) to isolate structure-activity relationships .
- Computational docking : Use tools like AutoDock Vina to predict binding affinities to specific biological targets (e.g., enzymes or membrane receptors) .
Q. What analytical techniques are essential for characterizing Acetamide, N-[2-(decyloxy)phenyl]- and its intermediates?
Basic Research Question
Key methods include:
- Spectroscopy :
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
- Mass spectrometry : Determine molecular weight and fragmentation patterns for purity assessment .
Q. How can computational modeling enhance the design of Acetamide, N-[2-(decyloxy)phenyl]- derivatives for target-specific applications?
Advanced Research Question
Integrate experimental data with in silico approaches:
- Molecular dynamics (MD) simulations : Predict stability and conformational changes in biological environments .
- QSAR studies : Correlate substituent effects (e.g., decyloxy chain hydrophobicity) with bioactivity using regression models .
- Docking validation : Cross-check computational binding scores with experimental IC₅₀ values to refine predictive accuracy .
Q. What safety protocols are recommended for handling Acetamide, N-[2-(decyloxy)phenyl]- in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of Acetamide, N-[2-(decyloxy)phenyl]- analogs?
Advanced Research Question
- Functional group modulation : Replace the decyloxy chain with shorter/longer alkyl or aryl groups to assess solubility and membrane permeability .
- Pharmacophore mapping : Identify critical moieties (e.g., acetamide core, phenoxy group) using 3D alignment tools like Schrödinger’s Phase .
- In vitro-in vivo correlation (IVIVC) : Compare cellular uptake data (e.g., Caco-2 assays) with pharmacokinetic profiles in animal models .
Q. What purification strategies are effective for isolating Acetamide, N-[2-(decyloxy)phenyl]- from complex reaction mixtures?
Basic Research Question
- Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate) for extraction to separate acetamide from unreacted aniline .
- Chromatography : Optimize silica gel column gradients with hexane/ethyl acetate mixtures .
- Recrystallization : Employ ethanol/water mixtures to obtain high-purity crystals .
Q. How can reaction mechanisms for synthesizing Acetamide, N-[2-(decyloxy)phenyl]- be experimentally validated?
Advanced Research Question
- Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., nucleophilic substitution vs. acylation) .
- Intermediate trapping : Add quenching agents (e.g., TEMPO) to stabilize reactive intermediates for NMR or MS analysis .
- DFT calculations : Simulate reaction pathways using Gaussian software to identify transition states and energy barriers .
Properties
CAS No. |
55792-67-1 |
---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-decoxyphenyl)acetamide |
InChI |
InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)19-16(2)20/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20) |
InChI Key |
GLONCTNTZAIAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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